2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl-
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and analgesic activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or halogen substituents .
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or activation of various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication .
Comparison with Similar Compounds
Similar Compounds
2H-Benzimidazol-2-one, 1,3-dihydro-: A simpler benzimidazole derivative without the specific substitutions.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-yl: Another benzimidazole derivative with different substituents.
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one: A compound with similar structural features but different biological activities
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- stands out due to its specific substitutions, which enhance its chemical stability and biological activity.
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenylbenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-16-12-8-7-10(15)9-13(12)17(14(16)18)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKDZYXVYGIVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190820 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37385-92-5 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037385925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4QK24E8JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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